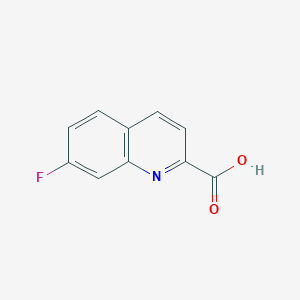![molecular formula C13H21BN2O3 B3119913 [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid CAS No. 256664-79-6](/img/structure/B3119913.png)
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid
Descripción general
Descripción
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid, also known as TBPB, is a synthetic organic compound commonly used in research laboratories. TBPB is a boron-containing compound that is used in a variety of chemical synthesis processes, as well as in scientific research applications. TBPB is a versatile compound with a wide range of applications, and is used in a variety of laboratory experiments.
Mecanismo De Acción
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is an organic compound that acts as a catalyst in chemical reactions. In organic synthesis, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid acts as a Lewis acid, which is a type of acid that can donate electrons to a reaction. This allows for the formation of carbon-carbon bonds, which are essential for the synthesis of organic compounds. In biochemistry, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid acts as a substrate for enzyme-catalyzed reactions. The enzyme binds to the [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid molecule and catalyzes the reaction, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is not known to have any direct biochemical or physiological effects in humans or animals. However, it is important to note that [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is used in a variety of scientific research applications, and it is possible that some of these applications may have indirect effects on biochemical and physiological processes. For example, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid may be used in the synthesis of a drug or compound that could have direct effects on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. Additionally, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is a versatile compound that can be used in a variety of laboratory experiments. However, there are also some limitations to using [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid in laboratory experiments. For example, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is a relatively unstable compound, and it can be difficult to store for long periods of time. Additionally, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is a toxic compound, and it must be handled with care.
Direcciones Futuras
The use of [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid in scientific research is a rapidly growing field, and there are many potential future directions for the use of this compound. For example, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid could be used in the development of new drugs or compounds that could have therapeutic effects. Additionally, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid could be used in the development of new materials, such as metal-organic frameworks, that could be used in a variety of applications. Finally, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid could be used in the development of new catalysts for chemical reactions, which could lead to the development of new synthetic pathways for the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is used in a variety of scientific research applications, including organic synthesis, material science, and biochemistry. [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is used in organic synthesis as a catalyst for the formation of carbon-carbon bonds, as well as for the synthesis of other organic compounds. In material science, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is used as a ligand for the synthesis of metal-organic frameworks. In biochemistry, [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is used as a substrate in enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
[5-tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-13(2,3)9-6-7-10(11(8-9)14(18)19)12(17)15-16(4)5/h6-8,18-19H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSNSNUJXOFOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)C(=O)NN(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




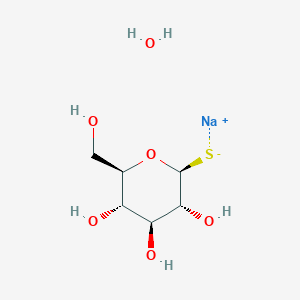
![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)
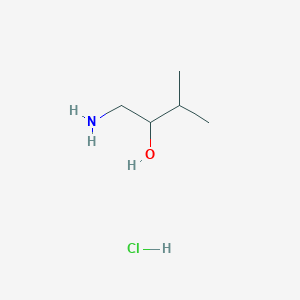
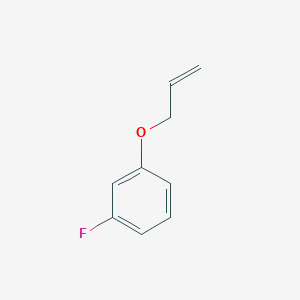

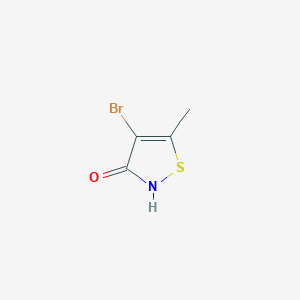
![3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3119889.png)
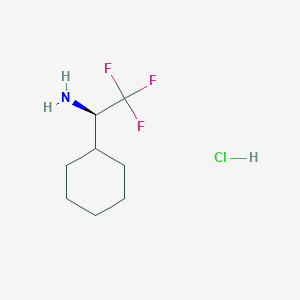


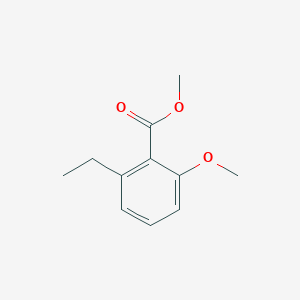
![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)
